Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate

Description

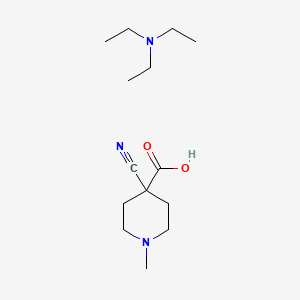

Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate (CAS: 2995274-55-8) is a heterocyclic compound with the molecular formula C₁₄H₂₇N₃O₂ and a molecular weight of 269.38 g/mol . Its structure features a piperidine ring substituted with a cyano group (-CN) at the 4-position, a methyl group at the 1-position, and a carboxylate moiety linked to triethylamine. The compound is stored under inert atmospheric conditions at room temperature, though its boiling point remains undocumented .

Properties

Molecular Formula |

C14H27N3O2 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

4-cyano-1-methylpiperidine-4-carboxylic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C8H12N2O2.C6H15N/c1-10-4-2-8(6-9,3-5-10)7(11)12;1-4-7(5-2)6-3/h2-5H2,1H3,(H,11,12);4-6H2,1-3H3 |

InChI Key |

OVLCZTRLJRGCLU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CN1CCC(CC1)(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate typically involves the reaction of 4-cyano-1-methylpiperidine-4-carboxylic acid with triethylamine under inert atmosphere conditions . The reaction is carried out at room temperature to ensure the stability of the compound. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biological pathways and mechanisms.

Medicine: It serves as an intermediate in the development of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical reactions by donating or accepting electrons, thereby facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Piperidine vs. Pyrimidine and Benzene Derivatives

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS: 89581-58-8)

This pyrimidine derivative shares a carboxylate group but differs in its heterocyclic core (pyrimidine vs. piperidine) and substituents (chloro, methyl). While its molecular weight is unspecified, the pyrimidine ring’s aromaticity likely confers distinct electronic properties compared to the saturated piperidine ring in the target compound. No hazard data are provided, suggesting differences in toxicity profiles .

Arylhydrazononitrile Derivatives (Compounds 5a–f)

These benzene-ring-based derivatives, synthesized using triethylamine as a base, feature propionyloxy/acetoxy and amino substituents . Unlike the piperidine compound, these aromatic derivatives exhibit anti-EV71 activity, highlighting how heterocyclic vs. aromatic frameworks influence biological activity .

Hazard Profiles and Handling Requirements

The piperidine compound’s hazards (H302, H315, H319) emphasize the need for cautious handling compared to structurally distinct analogs:

- Triazole derivatives (7a–e): No hazards reported, suggesting lower toxicity .

- Pyrimidine carboxylic acid : Safety data incomplete, but the absence of listed hazards implies milder risks .

Biological Activity

Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate is a heterocyclic organic compound that falls within the category of piperidine derivatives. Its molecular formula is with a molecular weight of 269.38 g/mol. The compound features a cyano group attached to a piperidine ring, which enhances its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound through a comprehensive review of available literature, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural attributes of this compound contribute significantly to its biological activity. The presence of the piperidine ring and cyano group suggests potential interactions with various biological targets, making it a candidate for pharmacological investigations.

Molecular Structure

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.38 g/mol |

| Functional Groups | Cyano, Piperidine |

Antimicrobial Activity

Research indicates that compounds with piperidine and cyano functionalities are often explored for their antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis). In a high-throughput screening study, several analogs demonstrated significant inhibitory effects against M. tuberculosis, suggesting that similar structures may offer therapeutic potential against bacterial infections .

Case Studies

- Inhibition of M. tuberculosis : A study evaluated various piperidine derivatives, revealing that modifications at specific positions on the piperidine ring could enhance antimicrobial activity. For example, compounds with substitutions at the 4-position exhibited improved minimum inhibitory concentrations (MICs), indicating that structural modifications can lead to increased potency against pathogens .

- Anticancer Activity : Although not directly studied for this compound, related compounds have shown anticancer properties in various assays. One such compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting significantly lower toxicity towards non-cancerous cells . This highlights the potential for similar derivatives to be investigated for anticancer applications.

The mechanisms through which compounds like this compound exert their biological effects are often linked to their ability to interact with specific enzymes or receptors within cells:

- Enzyme Inhibition : Many piperidine derivatives act as inhibitors of key enzymes involved in disease processes, such as polyketide synthases in M. tuberculosis .

- Apoptosis Induction : Some analogs have been shown to induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3, leading to programmed cell death .

Q & A

Q. What are the key steps for synthesizing Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate?

Synthesis typically involves multi-step reactions:

- Step 1: Introduce the cyano group at the 4-position of piperidine via nucleophilic substitution or cyanation reagents.

- Step 2: Esterify the carboxylate group using triethylamine (TEA) as a base to neutralize acidic by-products, as seen in analogous reactions involving TEA in dichloromethane at 0°C to room temperature .

- Step 3: Methylation at the 1-position using methyl halides or other alkylating agents under controlled pH to avoid over-alkylation.

- Purification: Column chromatography or recrystallization to isolate the product.

Q. What safety protocols are critical when handling this compound?

Based on structurally similar piperidine derivatives:

- Hazards: Acute toxicity via oral, dermal, or inhalation routes (Category 4) .

- Precautions: Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizing agents.

- Emergency: Immediate decontamination with water for skin contact and medical consultation for ingestion .

Q. Which solvents are optimal for dissolving and storing this compound?

- Solubility: Likely compatible with polar aprotic solvents (e.g., acetonitrile, DMF) and chlorinated solvents (e.g., dichloromethane), based on analogous esters .

- Storage: -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester or cyano groups.

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

- Software Tools: Use SHELX suite (e.g., SHELXL) for high-resolution or twinned data refinement. Adjust parameters like HKLF 5 for twinning or ISOR restraints for disordered atoms .

- Validation: Cross-check with PLATON or CCDC tools to ensure geometric consistency and minimize R-factor discrepancies .

Q. What analytical strategies validate purity and structural integrity?

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano at δ ~110-120 ppm, ester carbonyl at δ ~165-175 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- X-ray Diffraction: Single-crystal analysis to resolve stereochemistry and confirm the 4-cyano-1-methylpiperidine backbone .

Q. How can reaction conditions be optimized to reduce by-products in synthesis?

- Solvent Choice: Use dichloromethane or THF to enhance nucleophilicity while minimizing side reactions .

- Temperature Control: Maintain 0–5°C during esterification to suppress thermal degradation .

- Stoichiometry: Employ 1.1–1.2 equivalents of TEA to ensure complete neutralization of HCl without excess base-induced side reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases) or receptors. Focus on the cyano and carboxylate groups as hydrogen-bond acceptors .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic environments .

Q. How can regioselective functionalization of the piperidine ring be achieved?

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the 1-methyl group during cyanation .

- Directed Lithiation: Employ LDA or LiTMP at low temperatures (-78°C) to selectively deprotonate the 4-position before cyano introduction .

Q. What stability studies are essential for long-term storage?

- Thermal Stability: TGA/DSC to assess decomposition temperatures.

- Hydrolytic Stability: HPLC monitoring under varying pH (2–12) to identify degradation products (e.g., free carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.